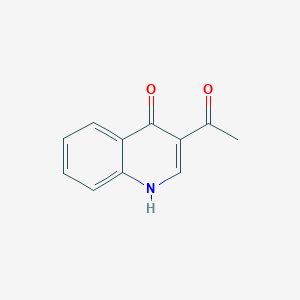
1-(4-hydroxyquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxyquinolin-3-yl)ethanone is a compound belonging to the quinoline family, characterized by a quinoline ring substituted with a hydroxy group at the 4-position and an ethanone group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyquinolin-3-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 4-hydroxyquinoline. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . Another method involves the cyclization of anthranilic acid derivatives, which can be achieved under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 1-(4-Hydroxyquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Quinolinone or 4-quinolinecarboxylic acid.
Reduction: 1-(4-Hydroxyquinolin-3-yl)ethanol.
Substitution: 4-Alkoxyquinoline or 4-acetoxyquinoline.
科学的研究の応用
作用機序
The mechanism of action of 1-(4-hydroxyquinolin-3-yl)ethanone and its derivatives often involves interaction with biological targets such as enzymes and receptors. For instance, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial effects . Others may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
類似化合物との比較
4-Hydroxyquinoline: Lacks the ethanone group but shares similar biological activities.
3-Acetylquinoline: Similar structure but with different substitution patterns, leading to varied biological activities.
4-Quinolinone: An oxidized form of 4-hydroxyquinoline, also exhibiting antimicrobial properties.
Uniqueness: 1-(4-Hydroxyquinolin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethanone group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
6622-19-1 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC名 |
3-acetyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-6-12-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,14) |
InChIキー |
NZXUIQMHGFPOHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















